tert-Butyl(triethoxy)silane
Overview
Description
Tert-Butyl(triethoxy)silane is a chemical compound with the IUPAC name tert-butyl (triethoxy)silane . It has a molecular weight of 220.38 and is characterized by its InChI code 1S/C10H24O3Si/c1-7-11-14(12-8-2,13-9-3)10(4,5)6/h7-9H2,1-6H3 .
Synthesis Analysis
While specific synthesis methods for tert-Butyl(triethoxy)silane were not found in the search results, a related compound, (3-(tert-butylperoxy)propyl)trimethoxysilane, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The tert-Butyl(triethoxy)silane molecule contains a total of 37 bonds, including 13 non-H bonds and 7 rotatable bonds . More detailed structural analysis would require specific experimental data or computational modeling .Physical And Chemical Properties Analysis
Tert-Butyl(triethoxy)silane has a molecular weight of 220.38 . It is typically stored at temperatures between 2 and 8 degrees Celsius .Scientific Research Applications
Reducing Abilities and Hydrosilylation
Tris(alkylthio)silanes, including tert-Butyl(triethoxy)silane derivatives, have been identified as effective reducing agents for a variety of organic substrates through free radical mechanisms. They also serve as hydrosilylating agents for alkenes, demonstrating the utility of tert-butyl silanes in organic synthesis and materials science (Chatgilialoglu et al., 1992).
Surface Treatment and Modification
Tert-Butyl(triethoxy)silane-based polymers have been explored for the surface treatment of inorganic particles and metals. These macromolecular silane coupling agents exhibit excellent dispersibility in organic media, significantly enhancing the interaction between inorganic surfaces and organic polymers (Yamamoto & Ohata, 1996).
Inorganic-Organic Layered Materials
The hydrolysis and polycondensation of triethoxy(alkyl)silanes, including variants of tert-Butyl(triethoxy)silane, have been utilized to create inorganic-organic layered materials with ordered structures. These materials find applications in catalysis, separation technologies, and as precursors for advanced functional materials (Shimojima, Sugahara, & Kuroda, 1997).
Polymer Chemistry and Material Science
Tert-Butyl(triethoxy)silane and its derivatives have been pivotal in developing novel polymers and enhancing the properties of existing materials. For instance, the synthesis and application of novel silane coupling agents that function as initiators in polymerization processes demonstrate the compound's critical role in creating new polymeric materials with desirable properties and functionalities (Ma et al., 2016).
Future Directions
properties
IUPAC Name |
tert-butyl(triethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-7-11-14(12-8-2,13-9-3)10(4,5)6/h7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEHKQZNVUOPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(C)(C)C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619569 | |
Record name | tert-Butyl(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl(triethoxy)silane | |
CAS RN |
993-66-8 | |
Record name | tert-Butyl(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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